molecular formula C13H19N3O2 B14875582 Ethyl 4-(2-aminophenyl)piperazine-1-carboxylate

Ethyl 4-(2-aminophenyl)piperazine-1-carboxylate

Cat. No.: B14875582
M. Wt: 249.31 g/mol
InChI Key: ORVDWBPMZFKJEW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-aminophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of an ethyl ester group attached to the piperazine ring, which is further substituted with an aminophenyl group. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-aminophenyl)piperazine-1-carboxylate typically involves the reaction of 1,2-diamine derivatives with sulfonium salts. One common method includes the cyclization of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be further deprotected to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-aminophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(2-aminophenyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: It is a key component in the development of drugs with potential therapeutic effects, such as anticancer, antibacterial, and antifungal agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-aminophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, modulate receptor signaling, or interfere with protein-protein interactions. These molecular interactions ultimately result in the observed biological effects of the compound.

Comparison with Similar Compounds

Ethyl 4-(2-aminophenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate: This compound has a similar structure but with the amino group positioned differently on the phenyl ring.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This derivative has a tert-butyl group instead of an ethyl group, which can affect its chemical properties and reactivity.

    tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound contains a hydrazino group, which can introduce different biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

ethyl 4-(2-aminophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-6-4-3-5-11(12)14/h3-6H,2,7-10,14H2,1H3

InChI Key

ORVDWBPMZFKJEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=CC=C2N

Origin of Product

United States

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